1-(1-Hydroxy-1-methylethyl)cyclopentanol

physicochemical property separation science thermal stability

1-(1-Hydroxy-1-methylethyl)cyclopentanol (CAS 5607-45-4; IUPAC: 1-(2-hydroxypropan-2-yl)cyclopentan-1-ol) is a tertiary diol featuring a cyclopentane ring bearing both a hydroxyl group and a 1-hydroxy-1-methylethyl substituent at the 1-position. With a molecular formula of C₈H₁₆O₂ and a molecular weight of 144.21 g/mol, this compound is characterized by its dual hydroxyl functionality, which confers unique reactivity and solvency attributes compared to simpler cycloalkanols.

Molecular Formula C8H16O2
Molecular Weight 144.21 g/mol
CAS No. 5607-45-4
Cat. No. B1296193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Hydroxy-1-methylethyl)cyclopentanol
CAS5607-45-4
Molecular FormulaC8H16O2
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESCC(C)(C1(CCCC1)O)O
InChIInChI=1S/C8H16O2/c1-7(2,9)8(10)5-3-4-6-8/h9-10H,3-6H2,1-2H3
InChIKeyDMPFIPJASXNDQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Hydroxy-1-methylethyl)cyclopentanol (CAS 5607-45-4): A Distinctive Tertiary Diol Intermediate with Defined Physicochemical Properties for Procurement Decisions


1-(1-Hydroxy-1-methylethyl)cyclopentanol (CAS 5607-45-4; IUPAC: 1-(2-hydroxypropan-2-yl)cyclopentan-1-ol) is a tertiary diol featuring a cyclopentane ring bearing both a hydroxyl group and a 1-hydroxy-1-methylethyl substituent at the 1-position [1]. With a molecular formula of C₈H₁₆O₂ and a molecular weight of 144.21 g/mol, this compound is characterized by its dual hydroxyl functionality, which confers unique reactivity and solvency attributes compared to simpler cycloalkanols . It is primarily employed as a versatile intermediate in organic synthesis, particularly for constructing more complex molecular architectures, and finds niche utility in the fragrance and fine chemical sectors .

Tertiary diol intermediate for constructing complex molecular architectures
Sterically hindered dual hydroxyl group for geminal diester and diether synthesis
Niche applications in fragrance and fine chemical development

Why Substituting 1-(1-Hydroxy-1-methylethyl)cyclopentanol (CAS 5607-45-4) with Generic Cycloalkanols or Diols Can Compromise Process Integrity


Substituting 1-(1-Hydroxy-1-methylethyl)cyclopentanol with more common cycloalkanols like cyclopentanol or 1-methylcyclopentanol, or even other cyclic diols such as cyclopentane-1,2-diol, introduces substantial risks to synthetic consistency, product purity, and process economics. The unique sterically hindered tertiary diol structure of CAS 5607-45-4 directly dictates its physicochemical behavior—including its elevated boiling point (234.1 °C) [1] and moderate density (1.097 g/cm³) [1]—which are fundamentally different from mono-alcohol analogs and vicinal diols. These differences are not trivial; they govern reaction rates in esterification or oxidation pathways and alter solubility profiles in both aqueous and organic phases, potentially leading to yield losses, unanticipated side reactions, and the need for extensive and costly re-optimization of established synthetic protocols.

Reactivity mismatch
Mono-alcohols lack the dual hydroxyl functionality needed for geminal derivatization, altering reaction pathways.
Thermal and density profile shift
Lower boiling points and densities of cycloalkanols may affect phase separation, solvent retention, and reaction kinetics.
Hazard classification divergence
Substituting with 1‑methylcyclopentanol introduces flammable solid risks absent in the target compound.

Quantitative Differentiation Evidence for 1-(1-Hydroxy-1-methylethyl)cyclopentanol (CAS 5607-45-4) Against Key Comparators


Boiling Point Comparison: 1-(1-Hydroxy-1-methylethyl)cyclopentanol vs. Cyclopentanol and 1-Methylcyclopentanol

1-(1-Hydroxy-1-methylethyl)cyclopentanol exhibits a significantly higher boiling point (234.1 °C at 760 mmHg) compared to the mono-alcohol cyclopentanol (140.4 °C at 760 mmHg) and the tertiary mono-alcohol 1-methylcyclopentanol (135-136 °C at 760 mmHg) [1]. This 93-98 °C elevation in boiling point is a direct consequence of its dual hydroxyl groups enabling extensive intermolecular hydrogen bonding [2].

Boiling Point
Cross-study comparable
234.1 °C
+93.7 °C vs cyclopentanol
+98–99 °C vs 1‑methylcyclopentanol
Supports high-temperature synthesis fit
Reported at 760 mmHg
physicochemical property separation science thermal stability

Density Comparison: 1-(1-Hydroxy-1-methylethyl)cyclopentanol vs. Cyclopentanol and 1-Methylcyclopentanol

The density of 1-(1-Hydroxy-1-methylethyl)cyclopentanol is reported as 1.097 g/cm³ [1], which is approximately 15% higher than that of cyclopentanol (0.9478 g/cm³ at 20 °C) [2] and over 21% higher than that of 1-methylcyclopentanol (0.904 g/mL at 25 °C) . This increased density reflects a more compact molecular packing due to the two hydroxyl groups [3].

Density
Cross-study comparable
1.097 g/cm³
+15.7% vs cyclopentanol
+21.3% vs 1‑methylcyclopentanol
May support liquid–liquid extraction
Measured at ~20–25 °C
physical property formulation science separation

Boiling Point Comparison: 1-(1-Hydroxy-1-methylethyl)cyclopentanol vs. Cyclopentane-1,2-diol

1-(1-Hydroxy-1-methylethyl)cyclopentanol possesses a boiling point of 234.1 °C [1], which is significantly higher than the predicted boiling point of the vicinal diol cyclopentane-1,2-diol (216.4 °C at 760 mmHg) . This 17.7 °C difference highlights that the placement of hydroxyl groups on a single carbon (geminal diol) versus adjacent carbons (vicinal diol) leads to distinct hydrogen-bonding networks and, consequently, different volatilities [2].

Boiling Point vs Vicinal Diol
Cross-study comparable
234.1 °C
+17.7 °C vs cyclopentane‑1,2‑diol (predicted)
Stronger H‑bonding for thermal resilience
Comparator predicted at 760 mmHg
physicochemical property thermal processing volatility

Safety and Hazard Profile: 1-(1-Hydroxy-1-methylethyl)cyclopentanol vs. 1-Methylcyclopentanol

1-(1-Hydroxy-1-methylethyl)cyclopentanol is classified with GHS07 (Harmful/Irritant) and carries specific H302, H315, H319, and H335 hazard statements, indicating it is harmful if swallowed and causes skin and eye irritation . In stark contrast, 1-methylcyclopentanol is a flammable solid (GHS02) with the hazard statement H228, posing a significant fire risk [1]. This fundamental difference in hazard classification, particularly the absence of flammability concerns for the target compound, can simplify storage and handling protocols.

Hazard Profile
Data to verify
GHS07 (Harmful/Irritant) vs GHS02 (Flammable Solid)
Absence of flammability simplifies handling
Based on vendor-supplied GHS data
safety data handling procurement compliance

Optimal Application Scenarios for 1-(1-Hydroxy-1-methylethyl)cyclopentanol (CAS 5607-45-4) Based on Its Verified Differentiation


High-Temperature Organic Synthesis and Polymerization

For reactions requiring a solvent or intermediate with a high boiling point and low volatility, 1-(1-Hydroxy-1-methylethyl)cyclopentanol (234.1 °C) presents a clear advantage over more volatile cycloalkanols like cyclopentanol (140.4 °C) or 1-methylcyclopentanol (135-136 °C) [1]. This property is particularly valuable in polymerization reactions or high-temperature condensations where maintaining a liquid reaction medium is critical for preventing solvent loss and ensuring consistent kinetics.

Synthesis of Complex Ester and Ether Derivatives

The presence of two tertiary hydroxyl groups in CAS 5607-45-4 offers a unique synthetic handle for creating geminal diesters, diethers, or cyclic acetals, which are difficult to achieve with mono-alcohols like cyclopentanol or 1-methylcyclopentanol . This dual functionality is essential for constructing cross-linked polymer networks, specialty plasticizers, or branched surfactant molecules, where a higher degree of functionalization is a core requirement.

Specialty Fragrance Ingredient Development

As a cyclopentanol derivative, CAS 5607-45-4 serves as a valuable precursor in the synthesis of novel fragrance materials [2]. Its distinct structural and physicochemical profile, including its higher density and boiling point compared to simpler analogs, can be leveraged to design new fragrance molecules with modified volatility and tenacity, leading to unique scent profiles and improved longevity in consumer products.

Processes Where Flammable Solids are Excluded for Safety Compliance

In facilities with strict fire safety protocols, the selection of 1-(1-Hydroxy-1-methylethyl)cyclopentanol over the flammable solid 1-methylcyclopentanol eliminates a major physical hazard. This makes CAS 5607-45-4 the compliant choice for large-scale synthesis where storage and handling of flammable materials are restricted, thereby avoiding the need for costly infrastructure upgrades or additional safety monitoring.

Application
Selection Property
Validation Focus
High-temperature organic synthesis
High boiling point and low volatility
Thermal stability and solvent retention review
Synthesis of geminal diesters and diethers
Dual tertiary hydroxyl functionality
Reactivity and cross-linking efficiency
Fragrance precursor development
Cyclopentanol-derived structure
Volatility and scent-tenacity profiling
Safety-compliant large-scale synthesis
Non-flammable solid classification
Storage and handling safety compliance

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